5-Azabenzimidazole

Coordination Chemistry Ligand Design pH-Dependent Binding

5-Azabenzimidazole (≥97%) delivers unique pKa 11.15 and reduced LogP vs. benzimidazole, enabling enhanced solubility and target selectivity in kinase inhibitor programs. It is the non-substitutable ligand for ZIF-22 framework synthesis. Sourcing this specific [4,5-c] regioisomer is essential for replicating SAR and ensuring framework integrity.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 272-97-9
Cat. No. B1293585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azabenzimidazole
CAS272-97-9
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1N=CN2
InChIInChI=1S/C6H5N3/c1-2-7-3-6-5(1)8-4-9-6/h1-4H,(H,8,9)
InChIKeyUBOOKRVGOBKDMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azabenzimidazole (CAS 272-97-9): Core Identity and Procurement Baseline for Heterocyclic Building Block Selection


5-Azabenzimidazole (CAS 272-97-9, IUPAC: 3H-imidazo[4,5-c]pyridine, also designated 3,5-diazaindole or 3,6-dideaza-adenine) is a heterocyclic organic compound with molecular formula C6H5N3 and a molecular weight of 119.12 g/mol [1]. The compound consists of a fused imidazole-pyridine ring system in which a nitrogen atom replaces a carbon atom in the benzene ring of the parent benzimidazole scaffold . This single-atom substitution fundamentally alters its electronic distribution, coordination chemistry, and physicochemical properties relative to benzimidazole, making it a chemically distinct entity rather than a simple derivative. Its synthetic utility stems from its dual role as both a pharmaceutical intermediate for kinase inhibitor development and a specialized ligand for metal-organic framework construction .

Why 5-Azabenzimidazole Cannot Be Substituted with Benzimidazole in MOF Synthesis and Coordination Chemistry Applications


The substitution of a carbon atom with a nitrogen atom in the fused ring system of 5-azabenzimidazole fundamentally alters both the electronic landscape and coordination behavior of the molecule relative to benzimidazole. Experimental pKa data demonstrate that benzimidazole exhibits a pKaFree value of 5.5, whereas 5-azabenzimidazole (designated as ABZ) exhibits a markedly reduced pKaFree of 3.5, representing a 100-fold increase in acidity and a substantial shift in protonation state under physiological and synthetic conditions [1]. This electronic perturbation directly translates into altered metal-binding modes: X-ray crystallographic studies reveal that 5-azabenzimidazole binds Cu(II) via a distinct μ2-N7,N9 bridging mode, whereas the 4-aza isomer utilizes different tautomers and 7-azaindole consistently uses a single tautomeric form [2]. Consequently, generic substitution with unmodified benzimidazole or the incorrect aza-isomer will fail to reproduce the specific coordination geometry, pore architecture, and material properties required in target applications. A detailed comparative analysis is essential for procurement decisions in both MOF synthesis and medicinal chemistry scaffold selection.

Quantitative Differentiation Evidence: 5-Azabenzimidazole vs. Benzimidazole and Alternative Aza-Isomers


Enhanced Acidity: 5-Azabenzimidazole Exhibits 100-Fold Lower pKa Than Benzimidazole

Experimental thermodynamic pKa measurements demonstrate that 5-azabenzimidazole (designated as ABZ) exhibits a pKaFree value of 3.5, compared to a pKaFree value of 5.5 for unsubstituted benzimidazole (BZ) under identical experimental conditions [1]. This represents a ΔpKa of 2.0 units, corresponding to a 100-fold increase in acidity (Ka ratio = 10^2 = 100). The reduced pKa directly reflects the electron-withdrawing effect of the additional pyridine-like nitrogen atom at the 5-position, which stabilizes the conjugate base and alters the protonation equilibrium.

Coordination Chemistry Ligand Design pH-Dependent Binding

Coordination Chemistry Differentiation: Distinct Metal-Binding Mode of 5-Azabenzimidazole vs. 4-Aza Isomer and 7-Azaindole

X-ray crystallographic analysis of ternary copper(II) complexes reveals that 5-azabenzimidazole (H5abim, 3,6-dideaza-adenine) binds Cu(II) via a distinct μ2-N7,N9 bridging coordination mode [1]. In contrast, the isomeric 4-azabenzimidazole (H4abim, 1,6-dideaza-adenine) utilizes two different tautomers but does not undergo protonation by the pentadentate H2EDTA^2- ligand under identical conditions [1]. Further differentiation is observed with 7-azaindole (H7azain, 1,6,7-trideaza-adenine), which consistently uses a single tautomer [1]. Density functional theory (DFT) calculations confirm that the increasing presence of N-donor atoms in the deaza-adenine ligand series directly favors proton tautomerism and modulates coordination versatility [1]. The crystallographic data establish that the position of the aza-nitrogen substitution (4-position vs. 5-position) dictates the accessible metal-binding mode and tautomeric behavior, not merely the presence of an additional nitrogen atom.

Bioinorganic Chemistry Metallodrug Design Structural Biology

MOF Hydrophilicity and Proton Conductivity: ZIF-22 Achieves Highest Hydrophilicity and 1.77 × 10^-3 S cm^-1 Proton Conductivity Among ZIFs

ZIF-22, synthesized using 5-azabenzimidazole as the organic linker, exhibits the highest hydrophilicity among all reported zeolitic imidazolate frameworks (ZIFs) while simultaneously maintaining high water resistance [1]. The framework contains exactly one uncoordinated polar N-heteroatom per linker from the 5-azabenzimidazole unit, which provides sufficient polarity for hydrophilicity without compromising the Zn-imidazolate coordination bond strength essential for aqueous stability [1]. Under conditions of 363 K and 95% relative humidity, ZIF-22 achieves a proton conductivity of 1.77 × 10^-3 S cm^-1—the highest reported value among ZIFs lacking acidic functional groups or guest proton carriers [1]. In contrast, ZIFs constructed from unmodified benzimidazole lack this uncoordinated N-heteroatom and consequently exhibit lower hydrophilicity and proton conductivity.

Metal-Organic Frameworks Proton Exchange Membranes Gas Separation

Pharmaceutical Scaffold Privilege: Azabenzimidazole Core Enables Subnanomolar Kinase Inhibition with Engineered Selectivity

The azabenzimidazole scaffold, of which 5-azabenzimidazole is a core building block, serves as the foundation for multiple potent kinase inhibitor series [1]. In spleen tyrosine kinase (SYK) inhibitor development, an azabenzimidazole-derived lead compound achieved an IC50 of 0.21 nM in biochemical assays, with cellular growth inhibition (GI50) of 210 nM in SUDHL-4 cells [1]. In the TBK1/IKKε kinase inhibitor series, iterative structure-activity relationship (SAR) exploitation of the azabenzimidazole scaffold yielded analogues with nanomolar enzyme potencies . Furthermore, Pfizer patents explicitly claim 5-aza-benzimidazoles as GLP-1R agonists [2] and azabenzimidazole compounds as PDE4 isozyme inhibitors with binding affinity for the PDE4B isoform [3]. While the unsubstituted 5-azabenzimidazole itself serves as a fragment and synthetic intermediate, the nitrogen atom at the 5-position provides a critical vector for hydrogen-bonding interactions and modulates the electron density of the fused ring system in ways that benzimidazole cannot.

Kinase Inhibitors Drug Discovery Structure-Activity Relationship

Procurement-Driven Application Scenarios for 5-Azabenzimidazole Based on Quantitative Differentiation Evidence


Synthesis of ZIF-22 for High-Proton-Conductivity Membranes and Hydrophilic MOF Applications

Procurement of 5-azabenzimidazole is required for the synthesis of ZIF-22 (zeolitic imidazolate framework-22), a metal-organic framework that achieves the highest proton conductivity among ZIFs lacking acidic groups or guest carriers (1.77 × 10^-3 S cm^-1 at 363 K and 95% RH) and the highest hydrophilicity of any reported ZIF while maintaining aqueous stability [1]. Substitution with benzimidazole or the 4-aza isomer will not yield ZIF-22 and will produce frameworks with inferior water affinity and proton transport properties. This scenario is directly relevant to proton exchange membrane fuel cell research, humidity sensing, and aqueous-phase heterogeneous catalysis.

Coordination Chemistry Studies Requiring Specific μ2-N7,N9 Metal-Binding Mode

Researchers investigating metal-ligand recognition patterns, bioinorganic modeling of adenine-binding sites, or the design of coordination polymers with specific bridging geometries must procure 5-azabenzimidazole rather than its 4-aza isomer or 7-azaindole. X-ray crystallographic evidence confirms that 5-azabenzimidazole uniquely binds Cu(II) via a μ2-N7,N9 bridging mode, whereas the 4-aza isomer uses two tautomers without protonation by H2EDTA^2-, and 7-azaindole consistently uses a single tautomer [2]. The position of the aza-nitrogen (5-position vs. 4-position) directly determines the accessible coordination mode.

pH-Dependent Ligand Design Exploiting 100-Fold Enhanced Acidity vs. Benzimidazole

For applications requiring a ligand with significantly altered protonation equilibrium, 5-azabenzimidazole offers a pKaFree of 3.5, which is 2.0 units lower than benzimidazole (pKaFree 5.5), corresponding to a 100-fold increase in acidity [3]. This differential is critical for pH-controlled metal coordination, hydrogen-bonding network design, and solubility modulation in aqueous media. Procurement of benzimidazole would fail to achieve the desired deprotonation state under mildly acidic conditions where 5-azabenzimidazole is already deprotonated.

Medicinal Chemistry Fragment-Based Drug Discovery and Kinase Inhibitor Scaffold Development

5-Azabenzimidazole serves as a validated fragment and synthetic intermediate for constructing kinase inhibitor scaffolds with demonstrated nanomolar to subnanomolar potency. The azabenzimidazole core has been successfully elaborated into SYK inhibitors (IC50 = 0.21 nM), TBK1/IKKε inhibitors (nanomolar potencies), and PDE4B-selective inhibitors . Pfizer patents explicitly protect 5-aza-benzimidazole derivatives as GLP-1R agonists [4] and PDE4 inhibitors [5]. For medicinal chemistry programs requiring the specific hydrogen-bonding vector and electronic modulation provided by the 5-position aza-nitrogen, 5-azabenzimidazole is the appropriate procurement choice over unsubstituted benzimidazole.

Quote Request

Request a Quote for 5-Azabenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.